The compound is identified by the CAS number 1233234-77-9 and is synthesized through specific chemical reactions that involve PEG chains and amine functionalities. Its classification falls under PEG derivatives, commonly utilized in medicinal chemistry for improving the pharmacokinetic properties of drugs by enhancing solubility and bioavailability .
The synthesis of t-Boc-N-amido-PEG11-Amine typically involves several key steps:
The synthesis generally requires mild acidic conditions for the Boc protection step, ensuring that the reaction proceeds without degrading sensitive functional groups. The optimization of reaction conditions, including temperature and reaction time, can significantly influence yield and purity.
t-Boc-N-amido-PEG11-Amine possesses a unique molecular structure characterized by:
The molecular weight of t-Boc-N-amido-PEG11-Amine is approximately 644.79 g/mol, indicating its relatively large size due to the PEG moiety .
t-Boc-N-amido-PEG11-Amine participates in several key chemical reactions:
Common reagents involved in these reactions include:
The mechanism of action for t-Boc-N-amido-PEG11-Amine primarily revolves around its amino group's reactivity. It can form stable covalent bonds with various targets such as:
The hydrophilic nature of the PEG spacer increases solubility in biological fluids, enhancing its bioavailability when used in drug formulations. This characteristic is crucial for applications requiring effective delivery systems .
t-Boc-N-amido-PEG11-Amine exhibits several notable physical and chemical properties:
t-Boc-N-amido-PEG11-Amine finds extensive use across several scientific domains:
Polyethylene glycol (PEG) linkers serve as molecular spacers that critically enhance the performance of bioconjugates. In t-Boc-N-amido-PEG11-amine, the 11-unit PEG chain (MW ≈ 0.5 kDa) provides enhanced hydrophilicity, drastically improving solubility in aqueous media—a key attribute for biologics formulation and in vivo applications. This property counteracts the inherent hydrophobicity of payloads like cytotoxic drugs, thereby minimizing aggregation and improving pharmacokinetics [2] [9].
The PEG spacer’s length and flexibility are equally significant. With 11 ethylene oxide units, this linker creates a 44–55 Å spatial separation between conjugated entities. This distance reduces steric hindrance when conjugating large biomolecules (e.g., antibodies), facilitating:
Table 1: Physicochemical Properties of t-Boc-N-amido-PEG11-amine
Property | Value | Significance in Bioconjugation | |
---|---|---|---|
Molecular Weight | 644.79 g/mol | Optimal for size-dependent purification | |
Density | 1.086 g/cm³ | Indicates liquid state at room temperature | |
Boiling Point | 667.6°C at 760 mmHg | Stability during thermal processing | |
Solubility | Highly water-soluble | Enables direct use in biological buffers | |
Functional Groups | Boc-amine, free amine | Orthogonal reactivity for sequential conjugation | [2] [8] |
Furthermore, PEG linkers confer steric shielding that masks immunogenic epitopes on proteins or peptides. This "stealth" effect prolongs circulatory half-life by reducing immune recognition and proteolytic degradation—critical for therapeutics like PEGylated cytokines or enzyme replacements [3] [6]. In ADC development, PEG11’s hydrophilicity counterbalances hydrophobic payloads (e.g., tubulin inhibitors), maintaining conjugate solubility even at high drug-to-antibody ratios (DAR ≥ 6) [9]. Recent studies confirm that pendant PEG configurations (e.g., branched PEG11) further enhance pharmacokinetic profiles compared to linear designs, underscoring this linker’s adaptability [9].
The tert-butoxycarbonyl (Boc) group in t-Boc-N-amido-PEG11-amine enables chemoselective reactions by temporarily masking one amine terminus. This protection is indispensable for sequential conjugation workflows, where the free amine (–NH2) reacts first with activated carboxylic acids, NHS esters, or carbonyls (ketones/aldehydes), followed by Boc deprotection to reveal the secondary amine for subsequent coupling [2] [4].
Boc deprotection leverages acid-labile cleavage under mild conditions (e.g., 25–50% trifluoroacetic acid in dichloromethane, 0.5–2 hours). The mechanism involves carbocation formation via protonation of the carbonyl oxygen, elimination of isobutylene and CO2, and regeneration of the free amine. Crucially, this process leaves common functional groups (e.g., amides, esters) intact, ensuring compatibility with complex biomolecules [4] [7] [10].
Table 2: Boc Deprotection Conditions and Stability Profile
Condition | Stability | Application Notes | |
---|---|---|---|
pH > 4 (RT) | Stable | Compatible with physiological buffers | |
pH < 1 (RT) or mild acid | Cleaved in 30–120 min | Use TFA/scavengers for controlled deprotection | |
Nucleophiles (e.g., amines) | Stable | No interference during amide bond formation | |
Reducing agents (e.g., NaBH4) | Stable | Suitable for reductive environments | [4] [7] |
The Boc group’s orthogonality to other protecting strategies (e.g., Fmoc, Cbz) allows its integration into multi-step synthetic pathways. For instance, in solid-phase peptide synthesis (SPPS), Boc-protected PEG linkers enable segment condensation or convergent ligation without side-chain deprotection. This orthogonality is pivotal for synthesizing complex chimeric molecules like PROTACs®, where a PEG linker connects E3 ligase ligands to target protein binders [5] [10]. Additionally, Boc stability under basic conditions (pH 9–12) permits reactions at the free amine terminus—such as sulfonylation or carbamate formation—without premature deprotection [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0